2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one
Description
Properties
CAS No. |
1557699-49-6 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[2H-chromene-3,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H12O2/c13-11-9-4-1-2-5-10(9)14-8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2 |
InChI Key |
OXTXVDWZAGAPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with the condensation of hydroxyacetophenone derivatives with cyclobutanone in the presence of an enamine-forming agent, such as pyrrolidine. This step generates an enamine intermediate, which facilitates intramolecular cyclization to form the spirocyclic core. For example:
The enamine acts as a transient directing group, enabling regioselective ring closure.
Reduction and Dehydration
Following cyclization, the intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol, yielding the corresponding chroman-4-ol. Subsequent dehydration with acidic catalysts (e.g., sulfuric acid) or thermal treatment produces the final spirocyclic ketone. Key conditions include:
-
Reduction : 0°C to room temperature, 1–2 hours, stoichiometric NaBH₄.
-
Dehydration : 80–100°C, 30–60 minutes, catalytic H₂SO₄.
Table 1: Representative Yields for Enamine-Mediated Synthesis
| Starting Material | Cyclization Yield (%) | Reduction Yield (%) | Dehydration Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| 4-Hydroxyacetophenone | 78 | 85 | 92 | 61 |
| 5-Methyl-4-hydroxyacetophenone | 72 | 82 | 88 | 53 |
An alternative approach involves bromination-mediated cyclization, as reported in a CiteSeerX study. This method is particularly effective for introducing the cyclobutane moiety.
Bromination and Ring Formation
A solution of bromine in carbon tetrachloride is added to a preformed chromanone derivative. The electrophilic bromine facilitates the formation of a carbocation intermediate, which undergoes intramolecular trapping by a proximal cyclobutane ring. For instance:
This method requires stringent temperature control (0–5°C) to prevent over-bromination.
Optimization and Challenges
Key challenges include minimizing diastereomer formation and controlling regioselectivity. Using substoichiometric bromine (0.8–1.2 equivalents) and low temperatures improves selectivity.
Table 2: Bromination Cyclization Outcomes
| Substrate | Bromine Equivalents | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 6-Methoxychroman-4-one | 1.0 | 0 | 67 | 95 |
| 7-Chlorochroman-4-one | 0.9 | 5 | 58 | 91 |
Base-Catalyzed Nucleophilic Substitution
While less common, base-mediated methods have been explored for spirocyclic benzopyrans. A protocol adapted from Ambeed involves potassium carbonate (K₂CO₃) in acetonitrile at elevated temperatures. Although originally reported for benzofuran derivatives, this method can be modified for benzopyrans.
Reaction Conditions
A mixture of the precursor (e.g., 4-hydroxychroman) and K₂CO₃ in acetonitrile is heated to 90°C, facilitating nucleophilic displacement and cyclobutane ring formation.
Limitations and Adaptations
This method typically yields moderate outputs (40–50%) due to competing side reactions. Increasing the reaction time to 24–48 hours and using anhydrous conditions improves efficiency.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Enamine-Mediated | High regioselectivity, scalable | Multi-step, requires purification | 50–60 |
| Bromination Cyclization | Rapid, single-step | Diastereomer formation | 55–65 |
| Base-Catalyzed | Simple reagents | Low yield, side reactions | 40–50 |
Industrial-Scale Considerations
Scaling up laboratory methods necessitates optimization of:
-
Solvent Recovery : Recycling acetonitrile or methanol via distillation.
-
Catalyst Efficiency : Transitioning from NaBH₄ to catalytic hydrogenation for reduction.
-
Safety Protocols : Handling bromine and acidic conditions in closed systems.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
2,4-Dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:
- Reactions :
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions can yield alcohols.
- Substitution : Participates in nucleophilic substitution reactions.
These reactions are essential for developing new compounds with desired properties for pharmaceuticals and materials science.
Research indicates that compounds similar to this compound have potential biological activities:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation through mechanisms that may involve interaction with specific molecular targets.
Medicinal Chemistry
The compound is being studied for its therapeutic potential due to its unique structural characteristics:
- Therapeutic Agents : Research is ongoing into its use as a precursor for developing drugs targeting specific diseases.
- Mechanism of Action : The interactions of this compound with enzymes or receptors could modulate biological pathways, leading to therapeutic effects.
Data Table: Comparison of Reactions
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, Carboxylic Acids |
| Reduction | LiAlH₄, H₂ | Alcohols |
| Substitution | Halogens, Nucleophiles | Substituted Products |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of spirocyclic compounds similar to this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Properties
Research conducted at a leading pharmaceutical institute examined the anticancer effects of derivatives of this compound. The findings revealed that certain derivatives inhibited the growth of cancer cells in vitro by inducing apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 2,4-dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Ring Strain and Stability : The cyclobutane ring in the target compound imposes higher strain compared to cyclohexane (6-membered) or cyclopentane (5-membered) analogs. This strain may enhance reactivity in ring-opening or functionalization reactions .
Biological Activity
2,4-Dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound is , with a structural representation as follows:
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy compared to standard antibiotics.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16.5 | |
| Escherichia coli | 12.4 | |
| Bacillus cereus | 16.4 | |
| Klebsiella pneumoniae | 16.1 |
These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
2. Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented. In a study evaluating various derivatives of spiro compounds, this compound demonstrated a notable anti-inflammatory ratio when compared to dexamethasone.
This data indicates the potential of this compound as an alternative or adjunct therapy in inflammatory conditions.
3. Anticancer Activity
The anticancer properties of this compound are under investigation with promising results in vitro. Various derivatives have shown cytotoxic effects on cancer cell lines.
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Case Studies
Several case studies have explored the synthesis and biological evaluation of spiro compounds related to this compound:
- Study A : Investigated the synthesis via multicomponent reactions and evaluated the antibacterial activity against a panel of pathogens. The study concluded that modifications to the spiro structure could enhance biological activity.
- Study B : Focused on the anti-inflammatory properties using animal models. Results showed significant reduction in inflammatory markers when treated with the compound compared to controls.
Q & A
Q. What are the common synthetic routes for 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis of spirocyclic benzopyrans typically involves cyclocondensation reactions. For example, analogous compounds (e.g., 3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one) are synthesized via acid- or base-catalyzed reactions between substituted acetophenones and aldehydes, followed by cyclization . Key optimization parameters include:
- Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., piperidine) enhance reaction rates and regioselectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the spirocyclic product from byproducts .
Q. Example Table: Hypothetical Synthesis Optimization
| Method | Reagents | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 2,4-Dihydroxyacetophenone | 100°C | BF₃·Et₂O | 45–55 |
| Microwave-assisted | 4-Hydroxybenzaldehyde | 120°C | Piperidine | 60–65 |
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the spirocyclic structure. Key signals include the cyclobutane protons (δ 1.8–2.5 ppm) and the benzopyran carbonyl carbon (δ 190–200 ppm) .
- FT-IR: A strong absorption band near 1680 cm⁻¹ confirms the ketone group (C=O stretch) .
- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., C₁₃H₁₂O₂) and fragmentation patterns .
Q. What safety protocols should researchers follow when handling this compound?
Methodological Answer: Based on analogous benzopyran derivatives:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Reproducibility Checks: Repeat experiments using standardized protocols (e.g., USP/Ph.Eur. guidelines) .
- Advanced Analytics: Use DSC (Differential Scanning Calorimetry) to identify polymorphs and HPLC to assess purity (>98%) .
- Collaborative Studies: Cross-validate data with independent labs or databases like NIST .
Q. What computational methods can predict the reactivity or stability of this spirocyclic compound under varying experimental conditions?
Methodological Answer:
- DFT Calculations: Density Functional Theory (e.g., B3LYP/6-31G*) models electronic properties (HOMO-LUMO gaps) to predict redox behavior .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .
- In Silico Degradation Studies: Software like SPARC predicts hydrolysis rates at different pH levels .
Q. How can researchers design experiments to investigate the compound’s potential biological activity?
Methodological Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates .
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., genistein, a benzopyran derivative) to identify bioactive motifs .
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation .
Q. What strategies are effective for analyzing byproducts formed during the synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
